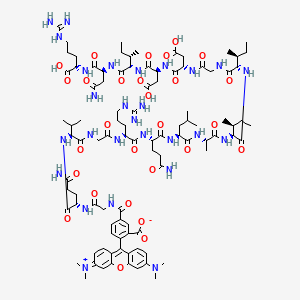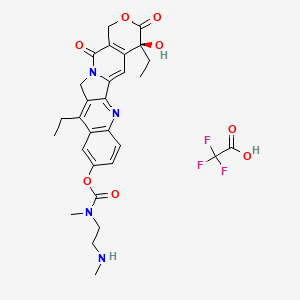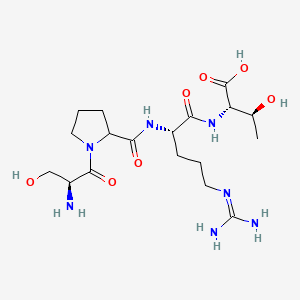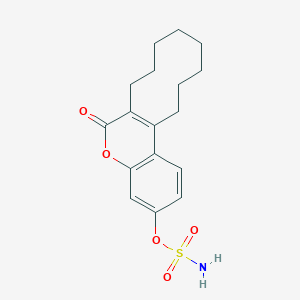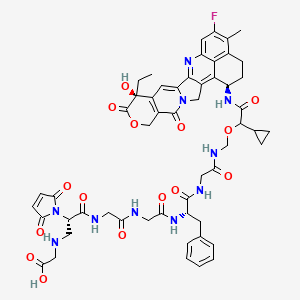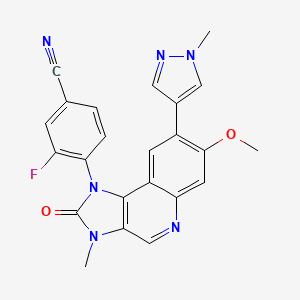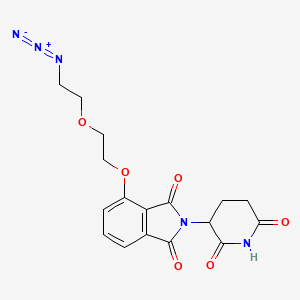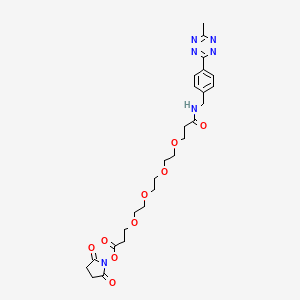
2,2'-(Ethane-1,2-diylbis((2-hydroxybenzyl)azanediyl))diacetic acid dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
HBED (dihydrochloride), also known as N,N’-bis(2-hydroxybenzyl)ethylenediamine-N,N’-diacetic acid dihydrochloride, is a synthetic hexadentate ligand. It is primarily used as an iron chelator, forming a 1:1 complex with iron ions. This compound has been studied extensively for its potential as an alternative to deferoxamine for the treatment of chronic iron overload and acute iron poisoning .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of HBED (dihydrochloride) involves the reaction of ethylenediamine with 2-hydroxybenzyl chloride in the presence of a base, followed by the addition of chloroacetic acid. The reaction typically proceeds under mild conditions, with the temperature maintained around 25-30°C. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of HBED (dihydrochloride) follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The final product is obtained through multiple purification steps, including filtration, crystallization, and drying .
化学反应分析
Types of Reactions
HBED (dihydrochloride) primarily undergoes complexation reactions with metal ions, particularly iron. It forms stable complexes with iron(III) ions, which is the basis for its use as an iron chelator .
Common Reagents and Conditions
The complexation reactions typically involve the use of aqueous solutions of HBED (dihydrochloride) and iron salts, such as ferric chloride. The reactions are usually carried out at neutral to slightly acidic pH (pH 5-7) and at room temperature .
Major Products Formed
The major product formed from the reaction of HBED (dihydrochloride) with iron(III) ions is the iron-HBED complex, which is highly stable and water-soluble .
科学研究应用
HBED (dihydrochloride) has a wide range of scientific research applications:
作用机制
HBED (dihydrochloride) exerts its effects by forming stable complexes with metal ions, particularly iron(III). The hexadentate ligand binds to the iron ion through its phenolic and carboxylate groups, effectively sequestering the iron and preventing it from participating in harmful redox reactions. This mechanism is similar to that of deferoxamine but with higher efficiency and selectivity for iron(III) ions .
相似化合物的比较
Similar Compounds
Deferoxamine: A bacterial siderophore used as an iron chelator.
Deferiprone: An oral iron chelator that forms a 3:1 complex with iron.
Deferasirox: Another oral iron chelator that forms a 2:1 complex with iron.
Uniqueness of HBED (dihydrochloride)
HBED (dihydrochloride) is unique in its high affinity and selectivity for iron(III) ions, forming a stable 1:1 complex. Unlike deferoxamine, it does not require prolonged infusion and has fewer side effects. Its synthetic nature also avoids the potential for allergic reactions associated with fermentation by-products in deferoxamine .
属性
分子式 |
C20H26Cl2N2O6 |
|---|---|
分子量 |
461.3 g/mol |
IUPAC 名称 |
2-[2-[carboxymethyl-[(2-hydroxyphenyl)methyl]amino]ethyl-[(2-hydroxyphenyl)methyl]amino]acetic acid;dihydrochloride |
InChI |
InChI=1S/C20H24N2O6.2ClH/c23-17-7-3-1-5-15(17)11-21(13-19(25)26)9-10-22(14-20(27)28)12-16-6-2-4-8-18(16)24;;/h1-8,23-24H,9-14H2,(H,25,26)(H,27,28);2*1H |
InChI 键 |
RZDJUOOSLXHIIK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CN(CCN(CC2=CC=CC=C2O)CC(=O)O)CC(=O)O)O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4R)-4-[(3R,5S,7S,10S,13R)-7-[(3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12381891.png)


